molecular formula C11H11Cl2N3O2 B1451849 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide CAS No. 1132702-40-9

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide

Cat. No.: B1451849
CAS No.: 1132702-40-9
M. Wt: 288.13 g/mol
InChI Key: GHGYLZDFKOEJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H11Cl2N3O2 and a molecular weight of 288.13 g/mol. This compound is characterized by the presence of a pyrrolidine ring and a dichloropyridine moiety, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with pyrrolidine-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects .

Comparison with Similar Compounds

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide can be compared with similar compounds such as:

    5,6-Dichloropyridine-3-carboxamide: This compound shares the dichloropyridine moiety but lacks the pyrrolidine ring, resulting in different chemical and biological properties.

    2-Pyrrolidinecarboxamide: This compound contains the pyrrolidine ring but lacks the dichloropyridine moiety, leading to variations in reactivity and applications.

Biological Activity

1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide is a chemical compound characterized by its unique molecular structure, which includes a pyrrolidine ring and a dichloropyridine moiety. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C11H11Cl2N3O2
  • Molecular Weight : 288.13 g/mol
  • CAS Number : 1132702-40-9

The synthesis of this compound typically involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with pyrrolidine-2-carboxamide, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may act as an enzyme inhibitor or receptor modulator, leading to alterations in cellular pathways and physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyridine derivatives. The presence of the dichloropyridine moiety in this compound suggests it may exhibit significant antibacterial properties. For instance, related pyridine compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity .

Anticancer Properties

Research indicates that compounds similar to this compound possess anticancer properties. The mechanism often involves the inhibition of specific cancer cell pathways or the induction of apoptosis in cancerous cells .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been explored through various bioassays. Studies have reported that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain analogs have demonstrated IC50 values against COX enzymes that indicate their effectiveness as anti-inflammatory agents .

Table 1: Biological Activity Summary

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus and E. coli with MIC values indicating significant potency
AnticancerInduces apoptosis in cancer cells; mechanism involves inhibition of cell proliferation
Anti-inflammatoryInhibits COX enzymes; IC50 values reported for various derivatives

Detailed Research Insights

  • Antimicrobial Studies : In vitro studies have shown that pyridine-based compounds can effectively combat bacterial infections. The specific structural features of this compound may enhance its antimicrobial efficacy compared to other derivatives .
  • Cancer Research : A series of experiments indicated that similar compounds could inhibit tumor growth in various cancer models. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .
  • Inflammatory Response : The compound's ability to inhibit COX enzymes suggests a potential therapeutic role in treating inflammatory diseases. Studies comparing its activity to standard anti-inflammatory drugs reveal promising results .

Properties

IUPAC Name

1-(5,6-dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O2/c12-7-4-6(5-15-9(7)13)11(18)16-3-1-2-8(16)10(14)17/h4-5,8H,1-3H2,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYLZDFKOEJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=C(N=C2)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 5
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(5,6-Dichloropyridine-3-carbonyl)pyrrolidine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.